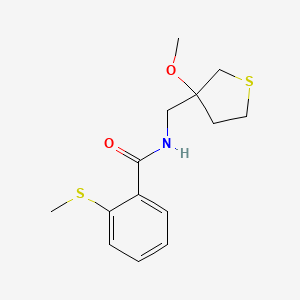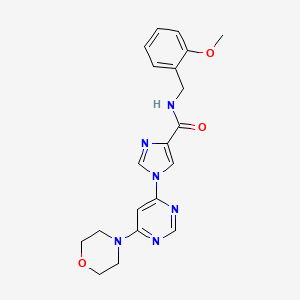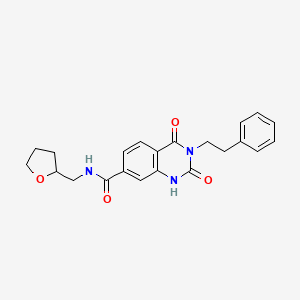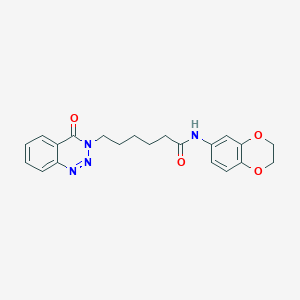![molecular formula C13H6Cl3F2NO2 B2531039 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-94-4](/img/structure/B2531039.png)
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, often starting with a suitable precursor and employing various reagents and catalysts to introduce the desired functional groups. For instance, the synthesis of a compound with a triazole moiety was achieved using a click chemistry approach, starting with an azido precursor . Similarly, the synthesis of a dichloroacetamide derivative was performed through a one-pot reaction involving an ethane-1,2-diamine derivative and dichloroacetyl chloride . These methods suggest that the synthesis of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone could potentially be achieved through a carefully designed synthetic route involving chlorination and the introduction of the difluorobenzoyl and pyrrol groups.
Molecular Structure Analysis
The molecular structure of compounds is typically confirmed using spectroscopic techniques such as NMR, MS, and FTIR, as well as X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. For the compound of interest, similar analytical methods would be employed to confirm its structure, with particular attention to the trichloroethanone backbone and the substituted pyrrol ring.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. The papers provided do not directly discuss the reactivity of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, but they do provide insights into the reactivity of structurally related compounds. For example, the triazole and isoxazole compounds synthesized in the studies were used for further biological applications, suggesting that the compound may also have potential for bioactivity . The presence of reactive moieties such as the trichloroethanone group could also imply susceptibility to nucleophilic attacks, which could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its practical applications. The papers describe the use of techniques like TGA and DSC to analyze the thermal stability of synthesized compounds . The solubility, melting point, and other physicochemical properties would be determined using similar methods for 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone. Additionally, the compound's purity and yield can be assessed using GC-MS, as demonstrated in the synthesis of a triazolyl ethanone derivative . These properties are essential for assessing the suitability of the compound for industrial or pharmaceutical applications.
科学的研究の応用
Synthesis and Chemical Applications
- The development of new synthesis methods for phosphorus compounds containing trifluoromethyl or trichloromethyl groups showcases the utility of related compounds in the creation of complex molecules. These methods offer simplified procedures for producing compounds with potential applications in various chemical reactions and product development, indicating the value of such chemical structures in facilitating innovative synthesis techniques (Kalantari et al., 2006).
Pharmaceutical and Medicinal Chemistry
- Research into the synthesis and evaluation of new compounds for antimicrobial, antioxidant, and anticancer activities highlights the importance of pyrrole derivatives and related structures in drug discovery. These compounds show broad-spectrum antimicrobial and antioxidant activities, with some exhibiting moderate to excellent anticancer activities on breast cancer cell lines. This illustrates the potential of such compounds in developing new therapeutic agents (Bhat et al., 2016).
Material Science and Corrosion Inhibition
- The synthesis of new pyrrole derivatives and their evaluation as corrosion inhibitors demonstrate the application of these compounds in protecting materials against degradation. Such research not only contributes to the field of materials science but also suggests the versatility of pyrrole derivatives in industrial applications (Louroubi et al., 2019).
Analytical and Theoretical Chemistry
- Theoretical studies and structural characterizations of new compounds, including pyrrole derivatives, provide a foundation for understanding their chemical behavior and potential applications. These studies, which include density functional theory (DFT) and Hirshfeld surface analysis, offer insights into the molecular interactions and properties that could be harnessed for specific applications (Louroubi et al., 2019).
特性
IUPAC Name |
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)9-4-6(5-19-9)11(20)10-7(17)2-1-3-8(10)18/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIVMVNTSYLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)





![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)